

2-[(4-Nitrophenyl)sulfanyl]acetic acid properties

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Compound of Interest

Compound Name:	2-[(4-Nitrophenyl)sulfanyl]acetic acid
Cat. No.:	B181315

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An In-depth Technical Guide to **2-[(4-Nitrophenyl)sulfanyl]acetic acid**: Properties, Synthesis, and Applications

Abstract

2-[(4-Nitrophenyl)sulfanyl]acetic acid (CAS No. 3406-75-5) is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and agrochemical research sectors. Possessing a nitro-activated aromatic ring, a flexible thioether linkage, and a reactive carboxylic acid moiety, it serves as a highly versatile molecular building block. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven synthesis protocol, and an in-depth analysis of its reactivity. Furthermore, it explores its critical role as a precursor in the development of advanced therapeutic agents, including inhibitors for oncology and neurodegenerative disease targets, underscoring its value in modern drug discovery.

Physicochemical Properties

2-[(4-Nitrophenyl)sulfanyl]acetic acid is a solid at room temperature. The presence of the polar carboxylic acid and nitro groups, combined with the thioether linkage, dictates its physical state and solubility profile. While some vendor information describes the compound as a liquid, this is inconsistent with data for structurally related analogs and the compound's molecular weight.^[1] For example, the closely related 2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid has a melting point of 108-110°C.^[2]

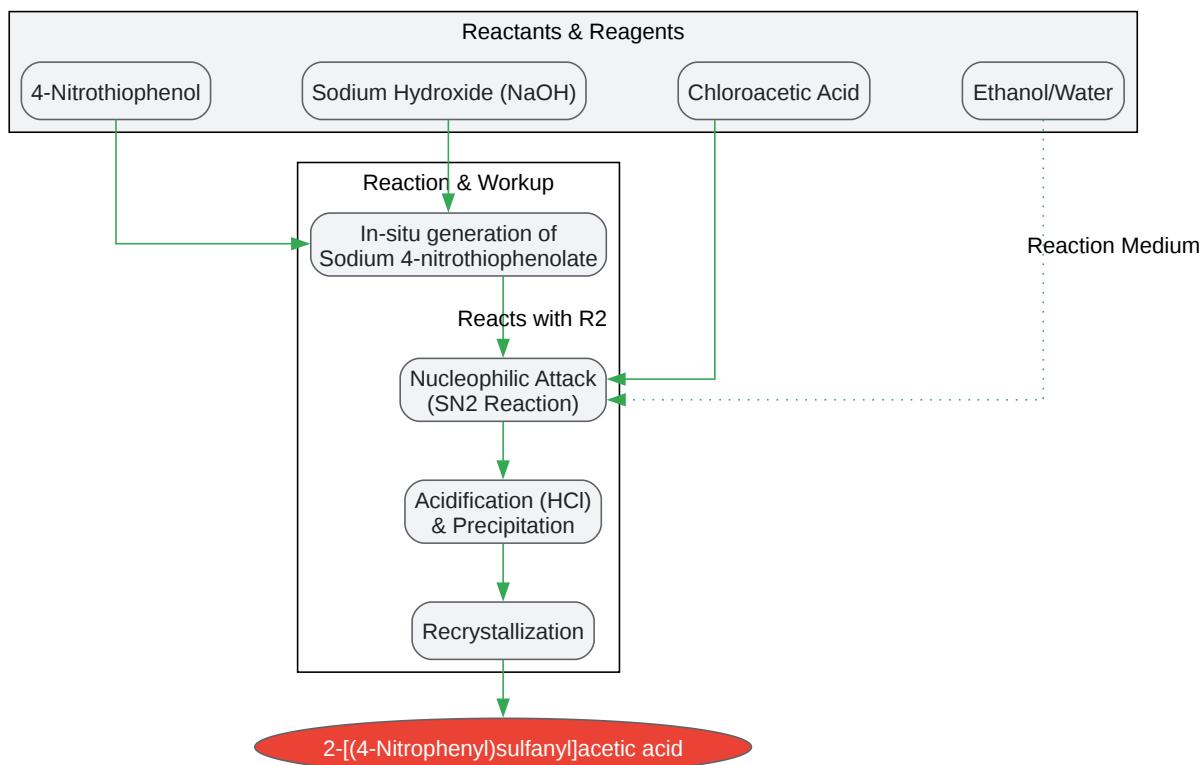
Quantitative data and key identifiers for the compound are summarized in the table below.

Property	Value	Source
CAS Number	3406-75-5	[1]
Molecular Formula	C ₈ H ₇ NO ₄ S	[1]
Molecular Weight	213.21 g/mol	[1]
Appearance	Expected to be a pale yellow solid	Inferred from analogs
Purity	Typically ≥95%	[1]
InChI Key	AMSJBNMFXXARTQ- UHFFFAOYSA-N	[3]

Synthesis and Purification

The most reliable and scalable synthesis of **2-[(4-Nitrophenyl)sulfanyl]acetic acid** involves a nucleophilic substitution reaction between 4-nitrothiophenol and an α -haloacetic acid, such as chloroacetic acid. This method is a variation of the Williamson ether synthesis, adapted for thioether formation.

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

- Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-nitrothiophenol in a 1:1 mixture of ethanol and water. Cool the solution in an ice bath.

- Expert Insight: The use of a protic solvent system (ethanol/water) readily dissolves both the thiophenol starting material and the sodium hydroxide base, facilitating a homogenous reaction mixture for the initial deprotonation.
- Add a solution of 1.05 equivalents of sodium hydroxide (in water) dropwise to the stirred solution. Allow the mixture to stir for 15 minutes. The formation of the bright yellow sodium 4-nitrothiophenolate indicates successful deprotonation.
- Causality: The hydroxide base is crucial as it deprotonates the acidic thiol (-SH) group ($pK_a \approx 6.5$) to form the much more nucleophilic thiophenolate anion ($-S^-$), which is required for the subsequent substitution reaction.
- Nucleophilic Substitution: In a separate beaker, dissolve 1.1 equivalents of chloroacetic acid in water and neutralize it with 1.1 equivalents of sodium hydroxide to form sodium chloroacetate.
- Slowly add the sodium chloroacetate solution to the flask containing the sodium 4-nitrothiophenolate.
- Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 50-60°C for 2-4 hours, monitoring by TLC until the starting thiophenol is consumed.
- Causality: Heating provides the necessary activation energy for the S_N2 reaction, where the thiophenolate attacks the electrophilic carbon of the chloroacetate, displacing the chloride leaving group to form the C-S bond.
- Workup and Isolation: Cool the reaction mixture to room temperature. Slowly acidify the mixture by adding 2M hydrochloric acid dropwise until the pH is approximately 2-3. A precipitate of the crude product will form.
- Self-Validation: The acidification step is critical. It protonates the carboxylate intermediate to the final carboxylic acid product, which is significantly less soluble in the aqueous medium, causing it to precipitate out and allowing for its separation from water-soluble inorganic salts (NaCl).
- Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual salts.

- Purification: Recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water or acetic acid/water mixture, to yield the pure **2-[(4-Nitrophenyl)sulfanyl]acetic acid**. Dry the purified product under vacuum.

Structural Elucidation & Predicted Spectral Analysis

While specific experimental spectra for this compound are not widely available in public databases, its structure can be confidently predicted using standard spectroscopic principles. A researcher synthesizing this molecule would use the following expected data to confirm its identity.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

- ~13.0 ppm (s, 1H): This broad singlet, which is exchangeable with D₂O, is characteristic of the carboxylic acid proton (-COOH).
- 8.15 ppm (d, J ≈ 9.0 Hz, 2H): These are the two aromatic protons ortho to the electron-withdrawing nitro group. They are deshielded and appear as a doublet.
- 7.50 ppm (d, J ≈ 9.0 Hz, 2H): These are the two aromatic protons ortho to the electron-donating thioether group. They are more shielded than their counterparts and appear as a doublet.
 - Expert Insight: The aromatic region will present a classic AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene ring with substituents of differing electronic nature.
- 4.10 ppm (s, 2H): This singlet corresponds to the two methylene protons (-S-CH₂-COOH) situated between the sulfur atom and the carbonyl group.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

- ~171.0 ppm: The carbonyl carbon of the carboxylic acid.
- ~148.0 ppm: The aromatic carbon directly attached to the nitro group (C-NO₂).
- ~145.0 ppm: The aromatic carbon directly attached to the sulfur atom (C-S).

- ~126.0 ppm: The aromatic carbons ortho to the sulfur atom.
- ~124.0 ppm: The aromatic carbons ortho to the nitro group.
- ~37.0 ppm: The methylene carbon (-S-CH₂-COOH).

Predicted Key IR Absorption Bands (KBr Pellet)

- 3200-2800 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.
- ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
- ~1520 cm⁻¹ and ~1345 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the aromatic nitro group, respectively. These are highly characteristic.
- ~1100 cm⁻¹: C-S (thioether) stretching vibrations.

Reactivity and Synthetic Potential

The utility of **2-[(4-Nitrophenyl)sulfanyl]acetic acid** stems from the distinct reactivity of its three functional domains, which can be addressed selectively.

Caption: Key reactive sites and potential transformations.

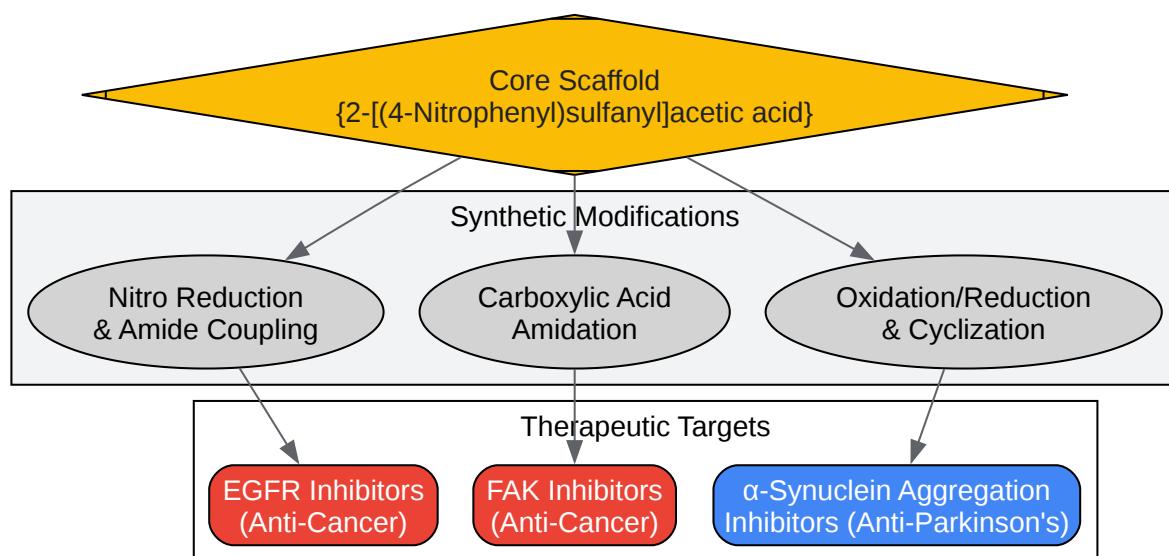
- Nitro Group Reduction: The aromatic nitro group is readily reduced to an aniline (amino group) using standard reagents like tin(II) chloride (SnCl₂), iron in acetic acid, or catalytic hydrogenation (H₂/Pd-C). This transformation is fundamental in medicinal chemistry, as the resulting aniline is a key precursor for forming amides, sulfonamides, and various heterocyclic systems.^[4]
- Thioether Oxidation: The thioether linkage can be selectively oxidized. Mild oxidizing agents like hydrogen peroxide will typically yield the corresponding sulfoxide.^[5] Stronger oxidants, such as meta-chloroperoxybenzoic acid (m-CPBA), will further oxidize the sulfoxide to the sulfone. This allows for modulation of the electronic and steric properties of the linker region.
- Carboxylic Acid Derivatization: The carboxylic acid is a versatile handle for conjugation. It undergoes standard transformations such as Fischer esterification (with an alcohol and acid

catalyst) or amidation (with an amine using coupling agents like EDC or DCC) to attach this scaffold to other molecules of interest.

Applications in Research and Drug Development

This compound is not merely a synthetic intermediate but a strategic building block for constructing complex, biologically active molecules.^{[3][6]} Its pre-activated aromatic ring and orthogonal functional handles make it an ideal starting point for library synthesis and lead optimization.

- **Oncology:** The core structure is found in advanced inhibitors of key cancer targets. For example, it has been used to synthesize thiadiphenylpyrimidine analogs that act as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) T790M mutant, a key mechanism of resistance in non-small cell lung cancer (NSCLC).^[3] It is also a precursor for novel Focal Adhesion Kinase (FAK) inhibitors with antiproliferative activity against stubborn pancreatic cancer cell lines.^[3]
- **Neurodegenerative Disease:** Derivatives have been investigated as small-molecule inhibitors of alpha-synuclein (α -Syn) fibril aggregation.^[3] The aggregation of α -Syn is a primary pathological hallmark of Parkinson's disease, making this scaffold a valuable tool in the search for disease-modifying therapies.
- **Agrochemicals:** The nitroaryl thioether motif is also utilized in agrochemical research for the development of novel crop protection agents.^[3]



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Caption: Use of the core scaffold in developing targeted therapeutics.

Safety and Handling

A specific Safety Data Sheet (SDS) for **2-[(4-Nitrophenyl)sulfanyl]acetic acid** is not readily available. Therefore, safety precautions must be based on data from structurally similar compounds, such as (4-nitrophenyl)acetic acid and other aromatic nitro compounds.[7]

- Primary Hazards: Expected to be a skin and eye irritant. Inhalation of dust should be avoided.
- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid generating dust.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

- Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

This compound is intended for research use only. All handling should be performed by trained personnel familiar with standard laboratory safety procedures.

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